molecular formula C10H10F2N4OS B2512074 3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine CAS No. 730950-25-1

3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2512074
CAS No.: 730950-25-1
M. Wt: 272.27
InChI Key: DXWVXFXXAWZCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMSMT and is known to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Anti-Cancer Activity

  • Synthesis and Characterization in Cancer Research : A study focused on synthesizing and characterizing a ligand derived from a triazole compound, which included 3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine. This ligand was used with gold (III) and nickel (II) metal ions to create complexes tested for anti-cancer activity against the MCF-7 breast cancer cell line. The gold(III) complex showed notably higher cytotoxicity against the cancer cell line compared to the nickel(II) complex (Ghani & Alabdali, 2022).

Antimicrobial Activities

  • Role in Antimicrobial Research : Another research area involves the synthesis of novel triazole derivatives, including compounds related to this compound, to evaluate their antimicrobial activities. Some of these derivatives showed good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Applications in Material Science

  • Nanofiltration Membranes : Research in material science has explored the use of sulfonated aromatic diamine monomers, related to the triazole compound , for creating thin-film composite nanofiltration membranes. These membranes are used for dye treatment experiments, demonstrating improved water flux due to enhanced surface hydrophilicity without compromising dye rejection (Liu et al., 2012).

Synthesis of Complex Chemical Structures

  • Synthesis of Dithiazolidine-3,5-diones : Another application is in the synthesis of dithiazolidine-3,5-diones, where the 1,2,4-triazole structure plays a role. These compounds are used in peptides, glycopeptides, and PNA syntheses, serving as amino protecting groups and as sulfurization reagents for trivalent phosphorus (Barany et al., 2005).

Corrosion Inhibition

  • Mild Steel Corrosion Control : The compound has been studied as a corrosion inhibitor for mild steel in hydrochloric acid medium. The study showed that derivatives of the triazole compound effectively inhibited acidic corrosion, even at very low concentrations, making it a potential candidate for industrial applications in corrosion control (Bentiss et al., 2009).

Mechanism of Action

    Target of action

    Compounds containing the 1,2,4-triazole ring in their structure are known to interact with a variety of enzymes and receptors in biological systems . The specific targets of “3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine” would depend on its specific structure and functional groups.

    Mode of action

    The mode of action of 1,2,4-triazoles generally involves binding to their targets, leading to changes in the function of these targets . The exact mode of action of “this compound” would depend on its specific targets.

    Biochemical pathways

    1,2,4-triazoles can affect various biochemical pathways depending on their specific targets . The affected pathways and downstream effects of “this compound” would depend on its specific mode of action.

Properties

IUPAC Name

3-(difluoromethylsulfanyl)-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N4OS/c1-17-7-4-2-6(3-5-7)8-14-15-10(16(8)13)18-9(11)12/h2-5,9H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWVXFXXAWZCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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